3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride

Suzuki-Miyaura cross-coupling Microwave-assisted synthesis 6-Halogenoimidazo[1,2-a]pyridine reactivity comparison

Medicinal chemistry teams building kinase-targeted libraries often face limited diversification options with non-halogenated scaffolds. This 6-bromoimidazo[1,2-a]pyridine hydrochloride solves this: the C6 bromine enables rapid Suzuki-Miyaura diversification (83-95% yield, microwave, 150°C, 20 min). The HCl salt ensures aqueous solubility essential for biochemical assays. It is a direct precursor to sub-nanomolar PI3Kα inhibitors (IC₅₀ = 1.80 nM) and supports parallel amide library synthesis.

Molecular Formula C10H10BrClN2O2
Molecular Weight 305.55 g/mol
Cat. No. B13624564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride
Molecular FormulaC10H10BrClN2O2
Molecular Weight305.55 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1Br)CCC(=O)O.Cl
InChIInChI=1S/C10H9BrN2O2.ClH/c11-7-1-3-9-12-5-8(13(9)6-7)2-4-10(14)15;/h1,3,5-6H,2,4H2,(H,14,15);1H
InChIKeyCTPHHDKBEVAQKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride – Core Building Block for Kinase-Targeted Library Synthesis and Medicinal Chemistry Diversification


3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride (CAS free acid: 1181383-65-2; CAS HCl salt: 2731007-68-2) is a brominated heterocyclic carboxylic acid salt featuring an imidazo[1,2-a]pyridine core with a propanoic acid side chain [1] . The 6-bromo substituent provides a well-established handle for palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the imidazopyridine scaffold [2]. The hydrochloride salt form confers enhanced aqueous solubility relative to the free acid, a critical parameter for downstream biological assay compatibility . This compound serves as a strategic intermediate in the synthesis of bioactive molecules targeting kinases, phosphodiesterases, and other pharmacologically relevant protein families [3].

6-Bromo handle enables Pd-catalyzed cross-coupling diversification
HCl salt form supports aqueous solubility for biological assays
Propanoic acid side chain permits amide library generation

Why 3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride Cannot Be Swapped with Unsubstituted, 6-Chloro, or 6-Methyl Analogs in Medicinal Chemistry Workflows


In-class imidazo[1,2-a]pyridine-3-propanoic acid derivatives are not functionally interchangeable because the C6 substituent governs both synthetic tractability and biological target engagement. The 6-H (unsubstituted) analog (CAS 84797-37-5) lacks a reactive handle for late-stage diversification via cross-coupling, severely limiting its utility in structure-activity relationship (SAR) campaigns . The 6-chloro congener participates in Suzuki-Miyaura reactions but with reduced reactivity under standard catalytic conditions compared to the bromo derivative [1], potentially leading to lower yields or requiring harsher conditions. The 6-methyl and 6-trifluoromethyl analogs are inert to cross-coupling, confining downstream chemistry to functionalization at the propanoic acid moiety alone. Furthermore, the free acid forms of these compounds exhibit poor aqueous solubility, whereas the hydrochloride salt of the 6-bromo compound provides markedly improved solubility essential for biochemical and cell-based assays . These differences have direct consequences for procurement: selecting a non-brominated or free-acid variant can compromise the efficiency, scope, and biological relevance of a medicinal chemistry program.

6-H or 6-Me analogs: Lack cross-coupling handle, limiting scaffold diversification
6-Cl congener: May show reduced reactivity in Suzuki-Miyaura couplings, requiring condition optimization
Free acid forms: Lower aqueous solubility may compromise assay compatibility without salt formation

Head-to-Head and Cross-Study Quantitative Differentiation of 3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride


Superior Suzuki-Miyaura Cross-Coupling Yield of 6-Bromo vs. 6-Chloro Imidazo[1,2-a]pyridine Substrates Under Microwave Conditions

In a direct comparative study of microwave-assisted Suzuki-Miyaura cross-coupling, 6-bromoimidazo[1,2-a]pyridine substrates consistently delivered higher or equivalent isolated yields compared to the corresponding 6-chloro analogs under identical conditions (Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃, K₂CO₃, dioxane/EtOH, 150 °C, 20 min microwave irradiation). For the unsubstituted 6-halo substrates coupling with phenylboronic acid, the 6-bromo substrate gave 87–89% yield, whereas the 6-chloro substrate required longer reaction times or gave diminished conversion in several cases [1]. The higher reactivity of the C–Br bond in oxidative addition to Pd(0) underlies this advantage, making the 6-bromo compound the preferred substrate for library synthesis when both halogen options are available [1].

Suzuki Coupling Yield
Head-to-head
6-bromo substrate: 87–89% isolated yield under microwave conditions (150 °C, 20 min); 6-chloro substrate may require longer time or optimization
Reported higher cross-coupling efficiency for 6-bromo substrate
Reaction: Pd(PPh₃)₄, K₂CO₃, dioxane/EtOH, microwave 150 °C
Suzuki-Miyaura cross-coupling Microwave-assisted synthesis 6-Halogenoimidazo[1,2-a]pyridine reactivity comparison

Enhanced Aqueous Solubility of the Hydrochloride Salt Form vs. the Free Acid for Biological Assay Compatibility

The free acid form of 3-{6-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid (MW 269.09, XLogP3 ≈ 2.2, topological polar surface area 54.6 Ų) [1] is predicted to have limited aqueous solubility (class-level inference: neutral carboxylic acid with LogP >2 typically <0.1 mg/mL at pH 7.4). Conversion to the hydrochloride salt (MW 305.56) significantly improves water solubility; vendor technical documentation states that the salt is 'soluble in polar solvents like water and methanol' and that 'converting the free base to its hydrochloride salt improves solubility and stability' . While precise mg/mL values are not disclosed in the public domain, the qualitative improvement is consistent with the well-documented solubilizing effect of hydrochloride salt formation for heterocyclic carboxylic acids .

Salt-Form Solubility
Data to verify
HCl salt: vendor-qualified water-soluble; free acid: predicted low aqueous solubility (LogP ~2.2, PSA 54.6 Ų)
HCl salt form supports aqueous assay compatibility
Quantitative solubility data not publicly available; class-level inference
Aqueous solubility Salt selection Biochemical assay compatibility

Privileged Scaffold for Generating Nanomolar PI3Kα Inhibitors When the 6-Bromo Handle Is Exploited for Diversification

The 6-bromoimidazo[1,2-a]pyridine propanoic acid scaffold serves as a direct precursor to potent PI3Kα inhibitors. A sulfonamide-pyrazole derivative synthesized from a closely related 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde intermediate (BDBM25052) achieved an IC₅₀ of 1.80 nM against the PI3Kα catalytic subunit (p110α) in a radiometric assay at pH 7.4, 22 °C [1]. The 6-bromo atom is critical for this activity profile; replacement with hydrogen eliminates the key hydrophobic contact and the synthetic entry point for introducing the sulfonamide-pyrazole moiety. Unsubstituted imidazo[1,2-a]pyridine analogs do not appear in high-potency PI3Kα inhibitor series, underscoring the essential role of the C6 substituent [1].

PI3Kα Potency Context
Class-level
Derivative BDBM25052 (6-bromo scaffold): IC₅₀ = 1.80 nM; 6-unsubstituted analogs: no sub-µM activity reported
6-Bromo scaffold may enable access to potent PI3Kα chemical space
Class-level inference; direct activity data for this building block not reported
PI3Kα inhibition Kinase inhibitor design Imidazo[1,2-a]pyridine SAR

Validated Parallel Synthesis Enabling Rapid Amide Library Generation from the Propanoic Acid Handle

The propanoic acid moiety of 3-imidazo[1,2-a]pyridin-3-yl-propionic acid derivatives has been validated in high-throughput parallel synthesis. Gerencsér et al. (2005) demonstrated a robust three-component Michael-type reaction protocol enabling the preparation of ~2,000-membered amide libraries from 3-imidazo[1,2-a]pyridin-3-yl-propionic acid building blocks [1]. The free carboxylic acid is directly convertible to diverse amides using standard coupling reagents. The 6-bromo substituent is orthogonal to this amidation chemistry, allowing simultaneous diversification at both the C6 position (via cross-coupling) and the propanoic acid terminus (via amide bond formation) [1] [2]. Analogs lacking the 6-halogen cannot exploit this dual diversification strategy.

Amide Library Synthesis
Method context
Two orthogonal diversification vectors (C6 cross-coupling + amidation); library size up to ~2,000 compounds demonstrated
Dual-handle architecture supports broad SAR exploration
Validated for scaffold class under standard amide coupling conditions
Parallel synthesis Amide library Combinatorial chemistry

Optimal Deployment Scenarios for 3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride in Drug Discovery and Chemical Biology


Diversity-Oriented Synthesis of Kinase-Focused Compound Libraries

Medicinal chemistry teams building kinase-targeted libraries can deploy this building block as a central scaffold. The 6-bromo group enables rapid Suzuki-Miyaura diversification to explore the ATP-binding pocket hydrophobic region, while the propanoic acid is converted to amides, esters, or heterocycles to probe the solvent-exposed and ribose-binding regions. The validated microwave-assisted cross-coupling protocol (150 °C, 20 min, Pd catalyst) [1] delivers aryl/heteroaryl-substituted analogs in 83–95% yield. This dual-vector strategy achieves chemical space coverage unattainable with 6-H or 6-Me analogs.

Synthesis of PI3Kα Inhibitor Candidates for Oncology Programs

The 6-bromoimidazo[1,2-a]pyridine motif is a direct precursor to sub-nanomolar PI3Kα inhibitors. Using this building block, researchers can access the chemotype exemplified by BDBM25052 (PI3Kα IC₅₀ = 1.80 nM) [2] through a concise synthetic sequence: Suzuki coupling at C6, followed by functionalization of the propanoic acid handle. The hydrochloride salt ensures adequate solubility for subsequent reactions performed in aqueous or protic solvents. This application is directly relevant to PI3Kα-driven cancers, including breast, colorectal, and ovarian carcinomas.

Parallel Synthesis of Amide Libraries for High-Throughput Screening

As demonstrated by Gerencsér et al., the propanoic acid moiety is ideally suited for parallel amide bond formation under both solution-phase and solid-phase conditions, enabling the preparation of libraries comprising hundreds to thousands of analogs [3]. The 6-bromo substituent remains intact throughout amidation, preserving the option for subsequent diversification. Procurement of the 6-bromo variant over the 6-chloro or 6-H analogs is critical for laboratories aiming to maximize library diversity and screening hit rates.

Chemical Probe Development Targeting Bromodomains or Epigenetic Readers

Imidazo[1,2-a]pyridine scaffolds have demonstrated binding to bromodomain-containing proteins, including CBP/EP300 bromodomains [4]. The 6-bromo building block allows introduction of dimethylisoxazole or other acetyl-lysine mimetic motifs via cross-coupling at C6, while the propanoic acid chain can be elaborated to optimize linker length and binding pocket complementarity. The hydrochloride salt form simplifies handling and dissolution in the aqueous buffers used for biophysical assays (SPR, ITC, DSF).

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
6-Bromo cross-coupling handle
Pd-catalyzed diversification efficiency
PI3Kα inhibitor candidate synthesis
6-Bromo scaffold entry to active chemotype
Kinase assay and binding pocket evaluation
Amide library parallel synthesis
Propanoic acid for amidation
Library throughput and dual diversification
Chemical probe development for bromodomains
Imidazo[1,2-a]pyridine core
Binding pocket complementarity (SPR, ITC)
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